2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-methyl-3-indazolecarboxylic acid hydrazide with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted thiadiazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: A simpler analog without the indazole moiety.
5-(1-Methyl-3-indazolyl)-1,3,4-thiadiazole: Lacks the amino group.
2-Amino-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of the indazole moiety.
Uniqueness
2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole is unique due to the presence of both the indazole and thiadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N5S |
---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
5-(1-methylindazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9N5S/c1-15-7-5-3-2-4-6(7)8(14-15)9-12-13-10(11)16-9/h2-5H,1H3,(H2,11,13) |
InChI Key |
GOSXMZDLFVGRCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C3=NN=C(S3)N |
Origin of Product |
United States |
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